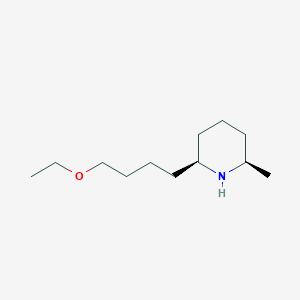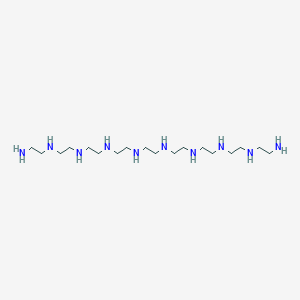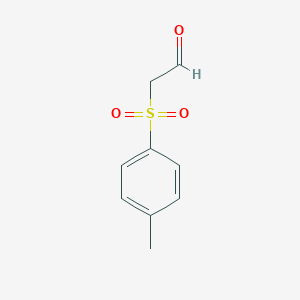
(4-Methylbenzene-1-sulfonyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tosylacetaldehyde is an organic compound characterized by the presence of a tosyl group (para-toluenesulfonyl) attached to an acetaldehyde moiety. The tosyl group is known for its ability to act as a good leaving group in various chemical reactions, making 2-Tosylacetaldehyde a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tosylacetaldehyde can be synthesized through several methods. One common approach involves the tosylation of acetaldehyde. This process typically uses para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield 2-Tosylacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-Tosylacetaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
2-Tosylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with 2-Tosylacetaldehyde under basic conditions to replace the tosyl group.
Major Products Formed
Oxidation: Tosylacetic acid.
Reduction: 2-Tosyl ethanol.
Substitution: Various substituted acetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tosylacetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tosylacetaldehyde primarily involves its role as an electrophile in chemical reactions. The tosyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where 2-Tosylacetaldehyde acts as a versatile building block.
Comparison with Similar Compounds
Similar Compounds
2-Tosylacetone: Similar in structure but with a ketone group instead of an aldehyde.
2-Tosylpropionaldehyde: Contains an additional carbon in the aldehyde chain.
2-Tosylbenzaldehyde: Features a benzene ring attached to the aldehyde group.
Uniqueness
2-Tosylacetaldehyde is unique due to its specific combination of the tosyl group and the aldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, coupled with its stability under various conditions, sets it apart from other similar compounds.
Properties
CAS No. |
6739-66-8 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylacetaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-6H,7H2,1H3 |
InChI Key |
ZUXWOUUBOVROPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


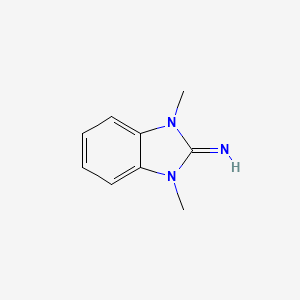

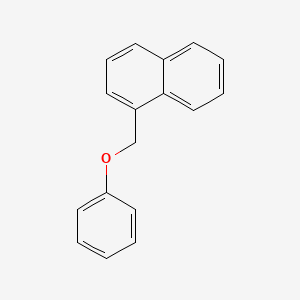

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
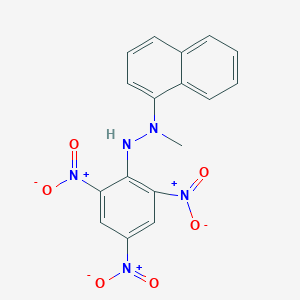
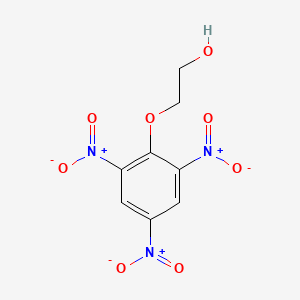
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
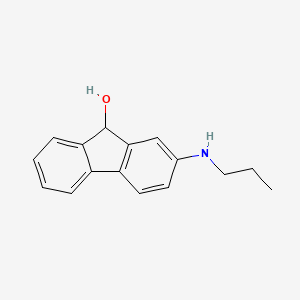

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
